![molecular formula C12H13NO3S B2635106 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide CAS No. 2379985-09-6](/img/structure/B2635106.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide, also known as FMA-MA, is a novel compound that has gained attention in the scientific community for its potential application in research.
Mechanism of Action
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide exerts its effects through binding to specific receptors and modulating their activity. In the case of GABA receptors, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide acts as a positive allosteric modulator, enhancing the activity of the receptor and increasing the inhibitory tone in the brain. In cancer cells, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide induces apoptosis through the activation of caspase enzymes, which are responsible for the programmed cell death process.
Biochemical and Physiological Effects:
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide has been shown to have a range of biochemical and physiological effects, depending on the specific receptor or pathway it targets. In the brain, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide enhances GABAergic neurotransmission, leading to increased inhibition and decreased excitability. In cancer cells, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide induces apoptosis, leading to cell death and inhibition of tumor growth. N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide is its high potency and selectivity for specific receptors, making it a useful tool for studying the function of these receptors in vitro and in vivo. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments. Additionally, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide may have off-target effects at high concentrations, which should be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide. One potential avenue is the development of new compounds based on the N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide scaffold, with improved pharmacokinetic properties and therapeutic potential. Another direction is the investigation of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide's effects on other receptor systems and pathways, to further elucidate its mechanism of action and potential therapeutic applications. Finally, studies on the safety and toxicity of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide in animal models and humans are needed to assess its potential for clinical use.
Synthesis Methods
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide is synthesized through a multi-step process involving the reaction of furan-2-ylmethylamine with 2-bromo-4-(methoxyacetamido)thiophene. The resulting product is then purified through column chromatography to obtain N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide in high yield and purity.
Scientific Research Applications
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide has been found to modulate the activity of GABA receptors, which are important for regulating neuronal excitability. In cancer research, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide has been used as a scaffold for developing new compounds with potential therapeutic properties.
properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-15-7-12(14)13-6-10-5-9(8-17-10)11-3-2-4-16-11/h2-5,8H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGIUYRJJQERIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC(=CS1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

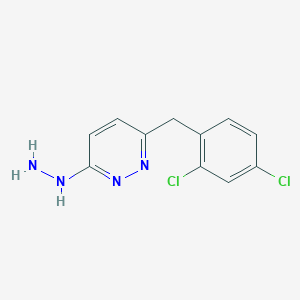
![3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2635025.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2635027.png)

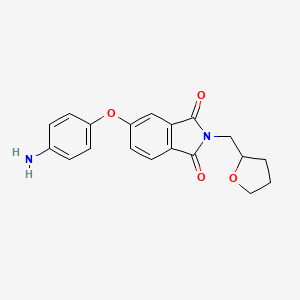
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2635033.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2635035.png)
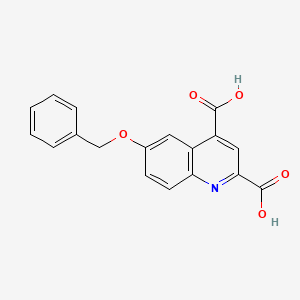
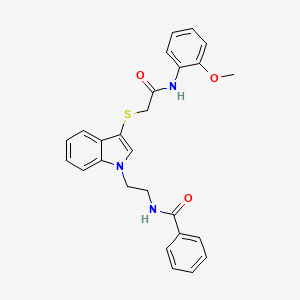
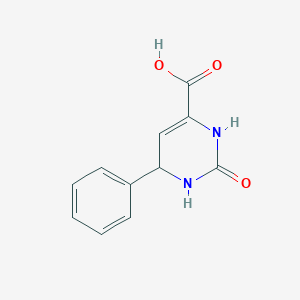
![Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2635039.png)
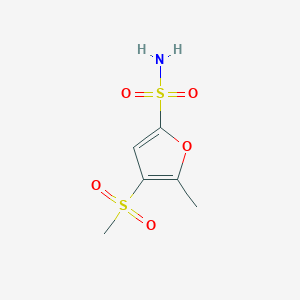
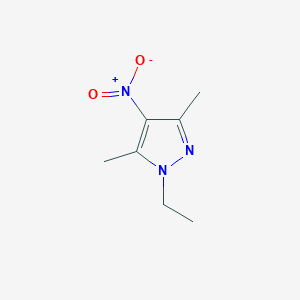
![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)